Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-
Overview
Description
Synthesis Analysis
The synthesis of 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide involves several key steps, including silylation reactions that are critical for introducing the trimethylsilyl (TMS) groups into the molecule. For example, bis(trimethylsilyl)acetamide has been used in the silylation of lipolysis products for gas-liquid chromatography, indicating its utility in preparing silylated derivatives for analytical purposes (Tallent & Kleiman, 1968). Moreover, N,N-bis(halomethyldimethylsilyl)acetamides, a related class of compounds, have been synthesized through transsilylation reactions, showcasing the versatility of silyl group transfer in organic synthesis (Kowalski & Lasocki, 1976).
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide has been elucidated through various spectroscopic and crystallographic methods. For instance, the synthesis, structural, and spectroscopic features of related compounds have been investigated, providing insights into the bonding, geometry, and electronic structure of these silylated acetamides (Sterkhova, Lazarev, & Lazareva, 2019).
Chemical Reactions and Properties
This compound participates in a wide range of chemical reactions, owing to the reactive silyl and acetamide functional groups. For example, it has been used as a precursor in the synthesis of difluoro(trimethylsilyl)acetamides, which are key intermediates in the preparation of 3,3-difluoroazetidinones, highlighting its reactivity towards nucleophilic substitution and cycloaddition reactions (Bordeau, Frébault, Gobet, & Picard, 2006).
Physical Properties Analysis
The physical properties of 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide, including boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. Although specific details on the physical properties of this exact compound were not directly found, the general behavior of silylated acetamides suggests that they are typically liquid at room temperature and have moderate to high volatility, facilitating their use in gas chromatography and other analytical techniques.
Chemical Properties Analysis
The chemical properties of 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide are defined by its reactivity patterns, such as its ability to act as a silylating agent in organic synthesis. Silylations with bis(trimethylsilyl)acetamide, for instance, proceed rapidly and quantitatively under mild conditions, making it a highly reactive silyl donor for the preparation of silylated derivatives of amides, ureas, and amino acids (Klebe, Finkbeiner, & White, 1966).
Scientific Research Applications
Silylation of Lipolysis Products for Gas-Liquid Chromatography : Bis(trimethylsilyl)acetamide is used in the silylation of lipolysates for gas-liquid chromatography. This process allows direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column, eliminating the need for prior conversion of free fatty acids to methyl esters (Tallent & Kleiman, 1968).
One-Pot Synthesis of 6-Oxopurine Ribonucleosides : It is utilized in the synthesis of 6-oxopurine ribonucleosides, offering a stable system for facile one-pot preparation. The process involves a transformation from the 7β isomer to the 9β isomer of ribonucleosides (Dudycz & Wright, 1984).
Derivatives of Acetamide Containing Difluorophosphino-Groups : This compound reacts with various agents to form derivatives of acetamide that have been studied for their decomposition products and characterized using NMR and IR spectroscopy (Ebsworth, Rankin, Steger, & Wright, 1980).
Gas Chromatography–Mass Spectrometry of Iminodicarboxylic Acids : It is used in the trimethylsilylation of iminodicarboxylic acids, under varying conditions, to form derivatives suitable for analysis by gas chromatography-mass spectrometry (Kawashiro, Morimoto, & Yoshida, 1984).
Preparation of Trimethylsilyl Derivatives of Sodium Salts of Organic Acids : It is used for preparing volatile derivatives of organic acids for gas chromatography directly from the salt residue, which helps in reducing losses due to evaporation (Poole, Llater, & Orrell, 1976).
Synthesis of Silyl Derivatives of Acetamide : Research has been conducted on the synthesis and spectroscopic analysis of silyl derivatives of acetamide, revealing insights into their structure and potential applications (Sterkhova, Lazarev, & Lazareva, 2019).
Silylation of Chloramphenicol : This compound is used in the treatment of chloramphenicol to produce its derivatives, which vary depending on the solvents used (Janssen & Vanderhaeghe, 1973).
Improving Solubility of Poly-L-lysine Hydrobromide : It is utilized for trimethylsilylation of poly-L-lysine hydrobromide, improving its solubility in apolar organic solvents for the formation of interpenetrating polymer networks (Beauregard, Hu, Grainger, & James, 2001).
Highly Reactive Silyl Donor : It acts as a highly reactive silyl donor for silyl-proton exchange reactions under mild conditions, applicable to a variety of compounds (Klebe, Finkbeiner, & White, 1966).
Synthesis of Difluoro(trimethylsilyl)acetamides : These compounds are synthesized from chlorodifluoroacetamides by electrochemical silylation and serve as precursors to various other compounds (Bordeau, Frébault, Gobet, & Picard, 2006).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3NOSi2/c1-14(2,3)12(15(4,5)6)7(13)8(9,10)11/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYHXKLKJRGJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C(=O)C(F)(F)F)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3NOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066682 | |
Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066682 | |
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Molecular Weight |
257.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MP Biomedicals MSDS] | |
Record name | N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide | |
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Product Name |
Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |
CAS RN |
21149-38-2 | |
Record name | N,N-Bis(trimethylsilyl)trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21149-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl N-trimethylsilyltrifluoroacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-BIS(TRIMETHYLSILYL)TRIFLUOROACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8NA426KZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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